モノエチルグリシンキシリリド
概要
説明
モノエチルグリシンキシリジド (塩酸塩) は、一般に MEGX (塩酸塩) と呼ばれるリドカインの活性代謝物です。リドカインは、広く使用されている局所麻酔薬および抗不整脈薬です。MEGX (塩酸塩) は、リドカインと同様の薬理学的および毒性学的活性を保持していますが、効力は弱いです。 リドカイン投与後の MEGX (塩酸塩) の生成は、肝機能を評価するための有効な試験と考えられています .
科学的研究の応用
MEGX (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of lidocaine and its metabolites.
Biology: Employed in studies to evaluate hepatic function and the metabolic capacity of the liver.
Medicine: Utilized in pharmacokinetic studies to assess the metabolism and clearance of lidocaine in patients.
作用機序
MEGX (塩酸塩) は、リドカインと同様に、主にナトリウムチャネルを遮断することで効果を発揮します。ナトリウムチャネルの阻害は、神経インパルス脱分極と伝導の速度を低下させ、麻酔作用と抗不整脈作用を引き起こします。 この化合物は、グリシン受容体とも相互作用し、鎮痛作用に寄与します .
生化学分析
Biochemical Properties
Monoethylglycinexylidide interacts with liver cytochrome P-450 enzymes during its formation . This interaction involves the oxidative deethylation of lignocaine, a widely used local anesthetic drug .
Cellular Effects
Monoethylglycinexylidide has been found to inhibit GlyT1 function in primary astrocytes and in GlyT1-expressing Xenopus laevis oocytes at clinically relevant concentrations . This inhibition of GlyT1-mediated glycine uptake could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Monoethylglycinexylidide exerts its effects at the molecular level through its interactions with cytochrome P-450 enzymes in the liver . It is produced via oxidative N-deethylation of lignocaine . Additionally, it has been found to inhibit GlyT1 function, which could potentially lead to changes in gene expression .
準備方法
合成経路および反応条件
MEGX (塩酸塩) は、シトクロム P450 酵素系、特に CYP3A4 によりリドカインが脱エチル化されることで合成されます。 この代謝プロセスは、リドカイン分子からエチル基が除去されることを伴い、MEGX (塩酸塩) の生成につながります .
工業生産方法
MEGX (塩酸塩) の工業生産では、通常、高性能液体クロマトグラフィー (HPLC) とタンデム質量分析 (LC-MS-MS) を組み合わせた方法を用いて化合物を定量および精製します。 このプロセスには、アセトニトリルによる脱タンパク質化、続いて強陽イオン交換カートリッジを使用した固相抽出が含まれます .
化学反応解析
反応の種類
MEGX (塩酸塩) は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、さらに酸化されてグリシンキシリジドとなり、これは不活性代謝物です。
還元: MEGX (塩酸塩) は、安定なアミド構造を持つため、還元反応はあまり起こりません。
置換: この化合物は、特にアミド基に関与する置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
置換: アルキルハライドやアシルクロライドなどの試薬を酸性または塩基性条件下で使用できます。
生成される主要な生成物
酸化: グリシンキシリジド。
置換: 使用した試薬に応じて、さまざまな置換アミドが生成されます。
科学研究への応用
MEGX (塩酸塩) は、次のものを含む、いくつかの科学研究への応用があります。
化学: リドカインとその代謝物を定量するための分析化学における標準品として使用されます。
生物学: 肝機能と肝臓の代謝能力を評価する研究に使用されます。
医学: 患者におけるリドカインの代謝とクリアランスを評価する薬物動態研究で使用されます。
化学反応の分析
Types of Reactions
MEGX (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form glycine xylidide, an inactive metabolite.
Reduction: Reduction reactions are less common for MEGX (hydrochloride) due to its stable amide structure.
Substitution: The compound can undergo substitution reactions, particularly involving the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Glycine xylidide.
Substitution: Various substituted amides depending on the reagents used.
類似化合物との比較
類似化合物
グリシンキシリジド: MEGX (塩酸塩) がさらに酸化されて生成されるリドカインの不活性代謝物。
N-エチルグリシン: リドカインの別の代謝物であり、同様の性質を持っています。
独自性
MEGX (塩酸塩) は、リドカインとその不活性代謝物の中間に位置する活性を持つため、独特です。 肝機能の評価や薬物動態研究に役立つ薬理学的活性を保持しています .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRXPASUROZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228006 | |
Record name | Monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7728-40-7 | |
Record name | Monoethylglycinexylidide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7728-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoethylglycinexylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORLIDOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q99HC770 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Monoethylglycinexylidide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Monoethylglycinexylidine formation used to assess liver function?
A1: Monoethylglycinexylidine (MEGX) formation serves as a marker for assessing liver function due to its dependence on specific enzymatic activity within the liver. The liver's ability to metabolize certain drugs, including lidocaine, can be impaired during liver disease. The conversion of lidocaine to MEGX is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4, found in the liver. [, ] By administering a known dose of lidocaine and measuring the subsequent levels of MEGX in the bloodstream, clinicians and researchers can gain insights into the liver's metabolic capacity. Reduced MEGX formation suggests impaired liver function and may warrant further investigation to determine the underlying cause of the dysfunction. [, ] This test is particularly valuable in cases where conventional liver function tests may not be sensitive enough to detect subtle changes in liver function or in monitoring the progression of liver disease.
Q2: Does omeprazole, a gastric antisecretory drug, affect the levels of lidocaine and Monoethylglycinexylidine in the body?
A2: Research suggests that omeprazole does not significantly impact the levels of lidocaine or Monoethylglycinexylidine. A study involving healthy volunteers found no significant differences in the areas under the curve (AUC) for both lidocaine and MEGX after pretreatment with omeprazole compared to a placebo. [] This indicates that omeprazole does not appear to alter the overall exposure to lidocaine or its metabolite, MEGX. These findings suggest that omeprazole is unlikely to clinically affect the pharmacokinetics of lidocaine, allowing for the safe co-administration of these drugs without the need for dosage adjustments.
Q3: Can opioids influence lidocaine disposition and potentially lead to toxicity, and what is the role of Monoethylglycinexylidine in this interaction?
A3: Yes, opioids, specifically morphine, meperidine, and fentanyl, have been shown to affect lidocaine disposition and increase its potential for toxicity in mice. [] The study demonstrated that these opioids, particularly morphine, elevated plasma lidocaine levels while reducing the levels of its metabolites, including MEGX and glycinexylidine. [] This effect is believed to be due to reduced hepatic blood flow caused by the opioids, affecting the liver's ability to metabolize lidocaine effectively. The decrease in MEGX levels further supports this hypothesis, as it indicates a reduced rate of lidocaine breakdown. This interaction highlights a potential risk of increased lidocaine toxicity when co-administered with opioids, emphasizing the importance of careful monitoring and potential dosage adjustments to ensure patient safety.
Q4: How is Monoethylglycinexylidine detected and quantified in biological samples?
A4: Monoethylglycinexylidine is typically detected and quantified in biological samples, like plasma or urine, using chromatographic techniques coupled with mass spectrometry. [, ] These methods offer high sensitivity and selectivity, enabling accurate measurement even at low concentrations. The sample preparation usually involves extraction and purification steps to remove interfering compounds. While Enzyme-linked immunosorbent assay (ELISA) can screen for lidocaine and its metabolites, it doesn't specifically identify MEGX. [] Quantitative mass spectrometry proves crucial for accurately determining MEGX concentrations in biological samples. For instance, a study developed and validated a mass spectrometry method to quantify 3-hydroxylidocaine, another lidocaine metabolite, in horse urine. [] Similar methods can be employed for MEGX quantification, providing valuable data for pharmacokinetic studies and assessing liver function.
Q5: What is the significance of Monoethylglycinexylidine levels in the context of chronic liver transplant rejection?
A5: Persistently high cyclosporine levels can occur in patients with chronic liver transplant rejection, potentially due to a down-regulation of the cytochrome P450 enzyme system. [, ] This system is crucial for metabolizing various drugs, including cyclosporine. The MEGX test can confirm this hypothesis by assessing the functionality of the cytochrome P450 system. [] Low MEGX formation after a lidocaine challenge in such patients would support the presence of impaired drug metabolism, explaining the elevated cyclosporine levels. This information can guide clinicians in adjusting immunosuppressive therapy to prevent cyclosporine toxicity and improve long-term graft outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。